1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea
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Overview
Description
1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea is a complex organic compound that features a benzimidazole core, a pyrimidine ring, and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the reaction of appropriate aldehydes with guanidine derivatives.
Thioether Formation:
Final Assembly: The final step involves the coupling of the benzimidazole and pyrimidine derivatives with isothiocyanates to form the thiourea group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The benzimidazole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzimidazole or pyrimidine rings .
Scientific Research Applications
1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to specific sites on proteins, modulating their activity . The pyrimidine ring can interact with nucleic acids, affecting gene expression . The thiourea group can form hydrogen bonds with various biomolecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methylpropyl)thiourea
- 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea
Uniqueness
1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea is unique due to its combination of a benzimidazole core, a pyrimidine ring, and a thiourea group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .
Biological Activity
The compound 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea is a thiourea derivative known for its diverse biological activities. Thioureas, as a class, exhibit a wide range of pharmacological properties including antimicrobial, antitumor, and antiviral activities. This article explores the biological activity of this specific compound, synthesizing data from various studies and reviews.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This indicates that the compound contains two sulfur atoms, which are critical for its biological activity. The presence of the benzimidazole and pyrimidine moieties further enhances its potential pharmacological effects due to their known biological activities.
Antimicrobial Activity
Thiourea derivatives have been extensively studied for their antimicrobial properties. In particular, compounds similar to the one have shown significant activity against various bacterial strains. For instance:
- Antibacterial Studies : Research indicates that thioureas can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antitumor Activity
The antitumor potential of thioureas is well-documented. Studies have demonstrated that derivatives can induce apoptosis in cancer cells and inhibit tumor growth:
- Cell Line Studies : Compounds structurally related to the target compound have shown cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) with IC50 values indicating significant potency .
Antiviral Activity
Thioureas also exhibit antiviral properties, making them candidates for further research in antiviral drug development:
- Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral replication processes. Some studies suggest that thioureas can interfere with viral entry into host cells or inhibit viral enzymes essential for replication .
Study 1: Antimicrobial Efficacy
In a study published in the Marmara Pharmaceutical Journal, various thiourea derivatives were synthesized and tested against microbial strains. The results indicated that certain modifications to the thiourea structure enhanced antibacterial activity significantly, suggesting a structure-activity relationship that could be explored further .
Study 2: Antitumor Properties
A recent investigation focused on the cytotoxic effects of thiourea derivatives on cancer cell lines. The study found that these compounds could reduce cell viability significantly, with some derivatives exhibiting over 60% inhibition in proliferation assays across multiple cancer types .
Comparative Analysis of Biological Activities
Properties
Molecular Formula |
C21H28N6S2 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-ethylbenzimidazol-5-yl]-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C21H28N6S2/c1-6-27-18-8-7-16(25-20(28)22-11-13(2)3)10-17(18)26-19(27)12-29-21-23-14(4)9-15(5)24-21/h7-10,13H,6,11-12H2,1-5H3,(H2,22,25,28) |
InChI Key |
STYSNDKLGOKTBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=S)NCC(C)C)N=C1CSC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.